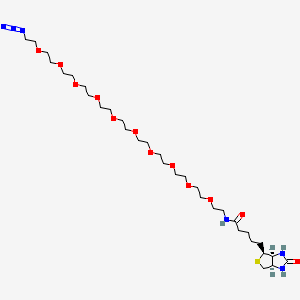

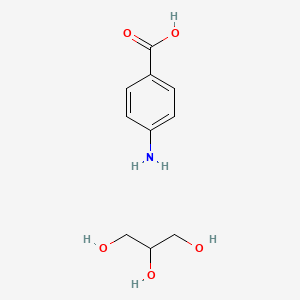

![molecular formula C70H107N5O56 B14081268 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)

6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. This decasaccharide consists of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronic acid is known for its viscoelastic properties and its ability to retain water, making it a crucial component in various biological processes and medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. This enzyme cleaves the glycosidic bonds, producing oligosaccharides of defined lengths, including decasaccharides . The reaction typically occurs under mild conditions, with the enzyme acting at physiological pH and temperature.

Industrial Production Methods: Industrial production of hyaluronic acid and its fragments often involves microbial fermentation. Strains of bacteria such as Streptococcus zooepidemicus are commonly used. The fermentation process is optimized to produce high yields of hyaluronic acid, which is then purified and enzymatically digested to obtain specific oligosaccharides .

Analyse Chemischer Reaktionen

Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucuronic acid units.

Reduction: Reduction reactions can target the carbonyl groups in the glucuronic acid.

Substitution: Substitution reactions can introduce functional groups at specific positions on the sugar units.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for selective oxidation of vicinal diols.

Reduction: Sodium borohydride is often employed for reducing carbonyl groups.

Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used under basic conditions to introduce new functional groups.

Major Products: The major products of these reactions include oxidized, reduced, or substituted hyaluronate decasaccharides, which can have altered physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Hyaluronate Decasaccharide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and reactions of hyaluronic acid.

Biology: It plays a role in cell signaling and interaction studies, particularly in understanding the extracellular matrix.

Medicine: Hyaluronate Decasaccharide is investigated for its potential in wound healing, tissue engineering, and as a drug delivery vehicle.

Industry: It is used in the formulation of cosmetics and skincare products due to its hydrating properties.

Wirkmechanismus

Hyaluronate Decasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions can activate various signaling pathways involved in cell proliferation, migration, and inflammation. The decasaccharide can also modulate the activity of enzymes and other proteins in the extracellular matrix, influencing tissue repair and regeneration .

Vergleich Mit ähnlichen Verbindungen

Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but contains sulfate groups.

Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.

Heparan Sulfate: Contains more complex sulfation and is involved in different biological processes.

Uniqueness: Hyaluronate Decasaccharide is unique due to its specific size and lack of sulfation, which gives it distinct physical and biological properties. Its ability to interact with specific receptors and modulate cellular processes makes it a valuable tool in research and therapeutic applications .

Eigenschaften

Molekularformel |

C70H107N5O56 |

|---|---|

Molekulargewicht |

1914.6 g/mol |

IUPAC-Name |

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113) |

InChI-Schlüssel |

MFGYLKSHPJKCDO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)

![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)

![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)

![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)